![molecular formula C17H18N2O3S3 B11653273 1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11653273.png)
1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE is a complex organic compound featuring a unique structure that combines a quinoline core with a dithiol ring and a nitro group
準備方法
The synthesis of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic conditions.
Introduction of the dithiol ring: This step involves the formation of a dithiol ring through the reaction of the quinoline derivative with sulfur-containing reagents.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dithiol ring, using reagents such as alkyl halides or amines.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Due to its unique structure, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: The compound’s potential as a therapeutic agent can be explored, particularly in the treatment of diseases where nitro-containing compounds have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the dithiol ring could interact with metal ions or thiol-containing biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may exhibit similar biological activities.
Dithiol-containing compounds: These compounds have similar sulfur-containing rings and may have comparable chemical reactivity.
Nitro-containing compounds: These compounds contain nitro groups and may exhibit similar redox properties.
The uniqueness of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE lies in its combination of these structural features, which may result in unique chemical and biological properties.
特性
分子式 |
C17H18N2O3S3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
1-(4,4-dimethyl-8-nitro-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C17H18N2O3S3/c1-9(2)7-13(20)18-12-6-5-10(19(21)22)8-11(12)14-15(17(18,3)4)24-25-16(14)23/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
PANKJNLGLQVTQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C(C1(C)C)SSC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


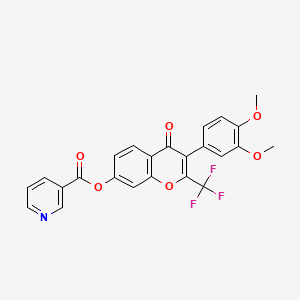
![N-methyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11653192.png)
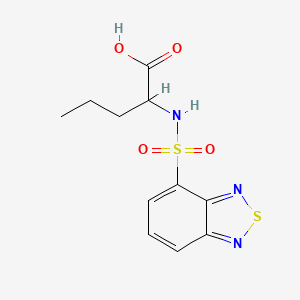
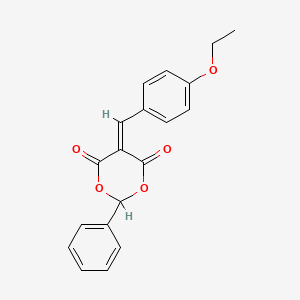
![14-ethylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653200.png)
![(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653205.png)
![4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate](/img/structure/B11653227.png)
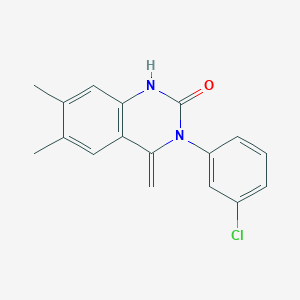
![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B11653251.png)
![4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653252.png)
![2-(2,3-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11653268.png)
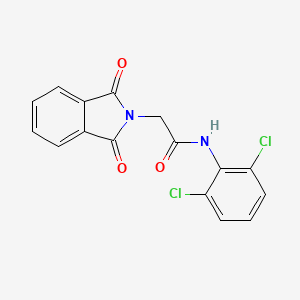
![Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone}](/img/structure/B11653294.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653298.png)
